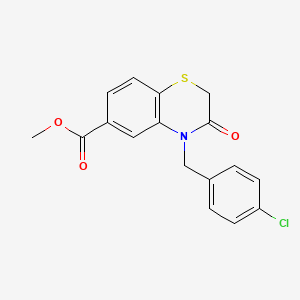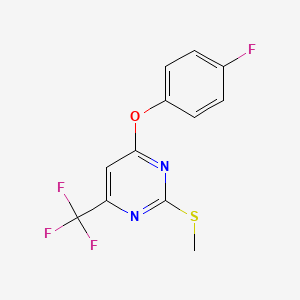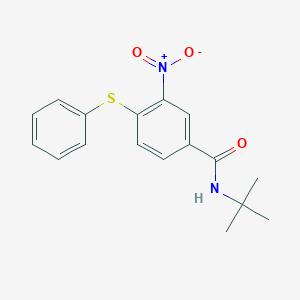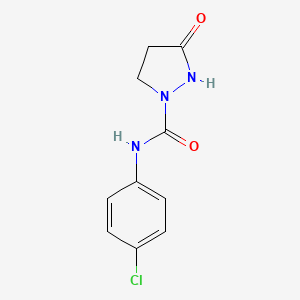![molecular formula C10H12N4O2 B3122941 1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 303994-93-6](/img/structure/B3122941.png)
1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Overview
Description
1-[2-(4-Methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a methoxyphenyl group attached to the azo linkage, which is further connected to a tetrahydro-3H-pyrazol-3-one moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the diazotization of 4-methoxyaniline followed by coupling with tetrahydro-3H-pyrazol-3-one. The reaction conditions are as follows:
Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with tetrahydro-3H-pyrazol-3-one in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures precise control over temperature, pH, and reaction time, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: The azo linkage (N=N) can be reduced to form the corresponding hydrazo compound (NH-NH).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (R-NH2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various azo dyes and pigments
Biology: The compound is studied for its potential as a biological stain, helping in the visualization of cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where azo compounds have shown efficacy.
Industry: It is used in the production of dyes for textiles, plastics, and other materials. Its stability and vibrant color make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with molecular targets through the azo linkage. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-[2-(4-Hydroxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-[2-(4-Nitrophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Contains a nitro group instead of a methoxy group.
1-[2-(4-Chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Contains a chloro group instead of a methoxy group.
Uniqueness: 1-[2-(4-Methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This influences its reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)diazenyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-9-4-2-8(3-5-9)11-13-14-7-6-10(15)12-14/h2-5H,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWCNSLVLGLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NN2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine](/img/structure/B3122877.png)


![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)


![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole](/img/structure/B3122909.png)
![5-(Tert-butyl)-2-{[4-(trifluoromethyl)benzyl]oxy}isophthalonitrile](/img/structure/B3122914.png)
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)


![1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122933.png)
![ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate](/img/structure/B3122951.png)
